molecular formula C18H14F3NOS B2671769 Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether CAS No. 338750-06-4

Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether

Cat. No.: B2671769
CAS No.: 338750-06-4
M. Wt: 349.37
InChI Key: HAAOEIGNYAAYTP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)phenyl sulfone is a related compound with the molecular formula CHFOS . It’s a type of organosulfur compound, which are characterized by the presence of sulfur atoms in their molecular structure .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. For example, Methyl 4-(trifluoromethyl)phenyl sulfone has a molecular weight of 224.200 Da .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For instance, trifluoromethyl groups are often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, and density are determined by the molecular structure of the compound. For instance, Methyl 4-(trifluoromethyl)phenyl sulfone has a density of 1.268 g/mL at 25 °C .

Scientific Research Applications

Chemical Interactions and Reactivity

The study of quinones, including compounds related to Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether, has shown their significance as reactive electrophilic oxidation intermediates in various contexts, such as wine oxidation. These compounds participate in reactions with nucleophiles, showcasing their broad reactivity spectrum. For instance, their interaction with wine relevant nucleophiles has been explored to understand oxidative loss mechanisms affecting varietal thiols, crucial for wine aroma (Nikolantonaki & Waterhouse, 2012).

Synthetic Applications

Synthetic chemists have utilized related quinolinyl compounds in the development of potential pharmaceutical agents. For example, the synthesis of antileukotrienic drugs demonstrates the utility of these compounds in drug discovery, focusing on their ability to modulate biological pathways involved in inflammation (Jampílek et al., 2004). This underscores the chemical versatility and potential therapeutic relevance of methyl-quinolinyl derivatives.

Electroluminescence and Photoluminescence

The modification of metal tris(8-quinolinolato) chelates with methyl groups, including those structurally similar to this compound, has been investigated for its impact on electroluminescence and photoluminescence properties. These studies aim to optimize material properties for better electroluminescent device performance, revealing the importance of methyl substitution in tuning electronic properties and enhancing device efficiency (Sapochak et al., 2001).

Polymer Chemistry

In polymer chemistry, the incorporation of quinolinyl and related structures has been explored to develop new materials with enhanced properties. The preparation of hyperbranched poly(ether ketones) and the study of their properties exemplify how these chemical motifs can influence the solubility, thermal stability, and overall performance of polymers, indicating the broad applicability of such units in materials science (Morikawa, 1998).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some organosulfur compounds are used in pharmaceuticals and their mechanism of action involves interacting with biological targets .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, Methyl(4-(trifluoromethoxy)phenyl)sulfane has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for a compound depend on its potential applications. For example, organosulfur compounds have potential applications in various fields, including pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NOS/c1-11-4-3-5-14-15(18(19,20)21)10-16(22-17(11)14)24-13-8-6-12(23-2)7-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAOEIGNYAAYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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